1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride
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Overview
Description
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride is a synthetic compound with a molecular formula of C16H24ClN5O and a molecular weight of 337.8. This compound is characterized by the presence of a piperidine ring, a benzotriazole moiety, and an aminoethyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride involves several steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Benzotriazole Moiety: The benzotriazole moiety is attached through a coupling reaction, typically involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule, leading to the formation of new derivatives.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, resulting in the cleavage of specific bonds within the molecule and the formation of corresponding hydrolyzed products.
Scientific Research Applications
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for the development of new chemical entities.
Biology: It is employed in biological studies to investigate its effects on various biological systems, including its potential as a modulator of specific biological pathways.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in industrial processes for the production of specialized chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system under investigation.
Comparison with Similar Compounds
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethan-1-one hydrochloride: This compound shares a similar piperidine and aminoethyl structure but differs in the presence of an indole moiety instead of a benzotriazole moiety.
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one: This compound is similar but lacks the hydrochloride salt form, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24ClN5O |
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Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(benzotriazol-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C16H23N5O.ClH/c1-12-5-4-10-20(14(12)8-9-17)16(22)11-21-15-7-3-2-6-13(15)18-19-21;/h2-3,6-7,12,14H,4-5,8-11,17H2,1H3;1H |
InChI Key |
NQLMSXLNNRNMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1CCN)C(=O)CN2C3=CC=CC=C3N=N2.Cl |
Origin of Product |
United States |
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